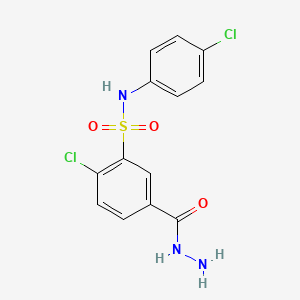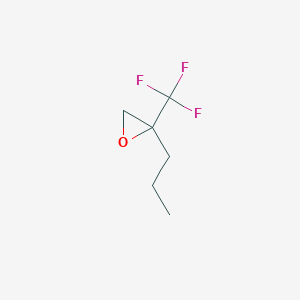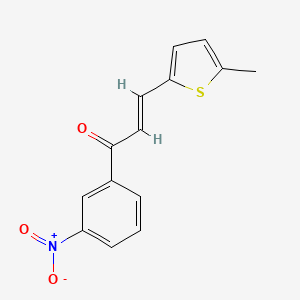![molecular formula C13H13NO3S2 B2627427 [({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]methyl acetate CAS No. 2380056-94-8](/img/structure/B2627427.png)
[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]methyl acetate is an organic compound that features a bithiophene core, which is a structure composed of two thiophene rings connected at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]methyl acetate typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Carbamoyl Group: The bithiophene core is then functionalized with a carbamoyl group. This can be done through a reaction with an isocyanate or by using a carbamoyl chloride in the presence of a base.
Acetylation: The final step involves the acetylation of the carbamoyl group to form the acetate ester. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of [({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]methyl acetate would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkoxides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkoxides, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted carbamoyl derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, [({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its bithiophene core makes it a valuable component in the design of organic semiconductors and conductive polymers.
Biology
In biological research, this compound can be used as a probe to study the interactions between thiophene-based molecules and biological macromolecules. Its unique structure allows it to interact with proteins and nucleic acids in specific ways.
Medicine
In medicinal chemistry, [({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]methyl acetate has potential applications as a drug candidate. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of [({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]methyl acetate involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function. The bithiophene core can participate in π-π stacking interactions, while the carbamoyl and acetate groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Bithiophene: The parent compound without the carbamoyl and acetate groups.
5-Carbamoylmethyl-3,3’-bithiophene: A similar compound with a carbamoyl group but without the acetate ester.
Methyl 3,3’-bithiophene-5-carboxylate: A related compound with a carboxylate group instead of a carbamoyl group.
Uniqueness
[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]methyl acetate is unique due to the presence of both the carbamoyl and acetate groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
[2-oxo-2-[(4-thiophen-3-ylthiophen-2-yl)methylamino]ethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-9(15)17-6-13(16)14-5-12-4-11(8-19-12)10-2-3-18-7-10/h2-4,7-8H,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOMFYFBJSXZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC1=CC(=CS1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2627344.png)
![9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2627348.png)

![8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2627354.png)

![3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2627356.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2627357.png)

![Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride](/img/structure/B2627361.png)

![N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2627364.png)
![1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2627365.png)


